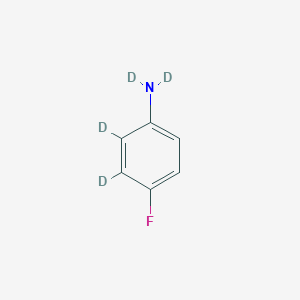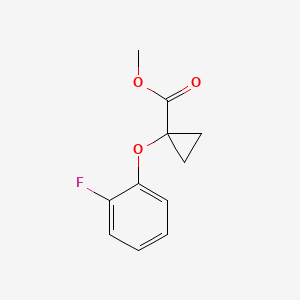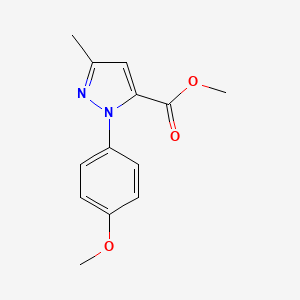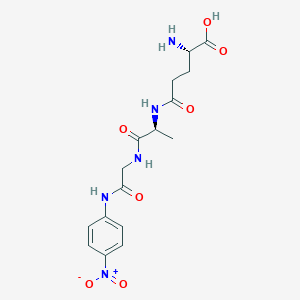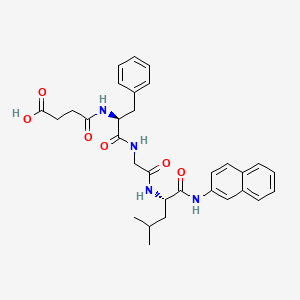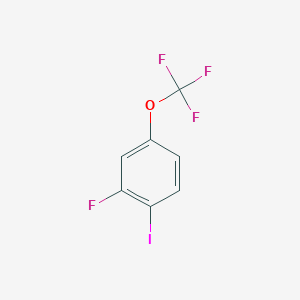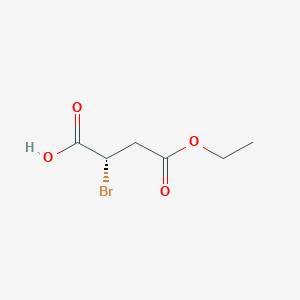
2-Formylnicotinic acid hydrate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Reduction :
- The electrochemical reduction of isonicotinic acid, which is closely related to 2-Formylnicotinic acid, has been studied in aqueous media. This research found that a reversible transfer involving electrons and protons is followed by two chemical reactions and a further electron and proton reduction, leading to the formation of 4-formylpyridine. This process is significant in understanding the electrochemical behaviors of nicotinic acid derivatives (Mathieu, Meunier‐Prest, & Laviron, 1997).
Solid-State Identity and Polymorphism :
- 2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid, exhibits polymorphism in the solid state. The research found that 2-HNA is present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, in different polymorphs. This polymorphism stems from distinctive packing arrangements and can be influenced by various acidic additives, highlighting the versatile structural characteristics of nicotinic acid derivatives (Long et al., 2015).
Bioorthogonal Coupling Reactions :
- Combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions results in the formation of a stable boron-nitrogen heterocycle. This reaction is significant for bioorthogonal coupling reactions, especially in protein conjugation, demonstrating the potential biochemical applications of 2-Formylnicotinic acid derivatives (Dilek, Lei, Mukherjee, & Bane, 2015).
Antibacterial Activity :
- Isonicotinic acid hydrazide is a good reagent for identifying aldehydes and ketones. Several isonicotinyl hydrazones exhibit high in vivo activity against Mycobacterium tuberculosis, showcasing the importance of nicotinic acid derivatives in pharmacology (Sah & Peoples, 1954).
Transition Metal Complexes :
- The study of transition metal complexes of isonicotinic acid derivatives, including 2-Thenoyltrifluoroacetone isonicotinoyl hydrazone, has revealed antioxidative actions towards radicals. This research indicates the potential application of nicotinic acid derivatives in the development of antioxidative agents (Wu, Deng, & Chen, 1993).
Luminescent Hybrid Materials :
- Modified 2-hydroxynicotinic acid has been used to create luminescent hybrid materials. These materials demonstrate strong green or red emissions, indicating the use of 2-Formylnicotinic acid derivatives in the development of new photoluminescent materials (Wang & Yan, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-formylpyridine-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.H2O/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-4H,(H,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMHLYWJGQLVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



